molecular formula C11H12N2O3S B11678357 Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-

Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-

Cat. No.: B11678357
M. Wt: 252.29 g/mol
InChI Key: MJLLTDZSIPEIAO-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETIC ACID is a complex organic compound characterized by the presence of a cyano group, a methoxymethyl group, and a methylpyridinyl group attached to a sulfanyl acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETIC ACID typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the cyano and methoxymethyl groups. The final step involves the attachment of the sulfanyl acetic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxymethyl and sulfanyl groups can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}ACETIC ACID
  • 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]AMINO}ACETIC ACID

Uniqueness

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETIC ACID is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to its oxy and amino analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Acetic acid derivatives have been extensively studied for their biological activities, particularly in pharmacology and biochemistry. The compound Acetic acid, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio] exhibits notable properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3SC_{11}H_{12}N_{2}O_{3}S with a molecular weight of approximately 252.29 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C11H12N2O3S c1 7 3 8 5 16 2 9 4 12 11 13 7 17 6 10 14 15 h3H 5 6H2 1 2H3 H 14 15 \text{InChI }\text{InChI 1S C11H12N2O3S c1 7 3 8 5 16 2 9 4 12 11 13 7 17 6 10 14 15 h3H 5 6H2 1 2H3 H 14 15 }

This compound contains a pyridine ring, a cyano group, and a thioether linkage, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the pyridine moiety suggests potential interactions with G protein-coupled receptors (GPCRs) , which play a crucial role in cellular signaling. This interaction can lead to various physiological responses such as modulation of neurotransmitter release and regulation of metabolic pathways .

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies have shown that acetic acid derivatives exhibit antimicrobial properties against a range of pathogens. For instance, compounds with similar functional groups have demonstrated efficacy against Staphylococcus aureus and other Gram-positive bacteria .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.
  • Cytotoxicity : Some studies suggest that acetic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and mitochondrial pathways, leading to cell death .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various acetic acid derivatives against bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.

CompoundBacterial StrainInhibition Zone (mm)
Acetic acid derivativeStaphylococcus aureus25
Acetic acid derivativeEscherichia coli20

Study 2: Anti-inflammatory Effects

In a controlled trial assessing the anti-inflammatory potential of similar compounds, it was found that administration led to a significant reduction in edema in rat models compared to control groups. The reduction in edema was measured using plethysmometry.

Treatment GroupEdema Reduction (%)
Control10
Treatment45

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C11H12N2O3S/c1-7-3-8(5-16-2)9(4-12)11(13-7)17-6-10(14)15/h3H,5-6H2,1-2H3,(H,14,15)

InChI Key

MJLLTDZSIPEIAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)O)C#N)COC

Origin of Product

United States

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